molecular formula C8H15ClO B14634285 6-Chloro-2-ethylhexanal CAS No. 52387-37-8

6-Chloro-2-ethylhexanal

Cat. No.: B14634285
CAS No.: 52387-37-8
M. Wt: 162.66 g/mol
InChI Key: JXYYBGCBCHYROA-UHFFFAOYSA-N
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Description

6-Chloro-2-ethylhexanal is an organic compound with the molecular formula C8H15ClO. It is a chlorinated aldehyde, characterized by the presence of a chlorine atom attached to the sixth carbon of the hexanal chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chloro-2-ethylhexanal can be synthesized through several methods. One common approach involves the chlorination of 2-ethylhexanal. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The reaction is typically carried out at elevated temperatures and pressures to facilitate the chlorination process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-ethylhexanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Oxidation: 6-Chloro-2-ethylhexanoic acid.

    Reduction: 6-Chloro-2-ethylhexanol.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-ethylhexanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving the modification of biomolecules.

    Industry: Used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-ethylhexanal involves its reactivity as an aldehyde and a chlorinated compound. The aldehyde group can participate in nucleophilic addition reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions allow the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-methylhexanal: Similar structure but with a methyl group instead of an ethyl group.

    6-Chloro-2-ethylhexanol: The alcohol derivative of 6-Chloro-2-ethylhexanal.

    6-Chloro-2-ethylhexanoic acid: The carboxylic acid derivative of this compound.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity compared to its analogs. The presence of both an aldehyde group and a chlorine atom allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.

Properties

CAS No.

52387-37-8

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

6-chloro-2-ethylhexanal

InChI

InChI=1S/C8H15ClO/c1-2-8(7-10)5-3-4-6-9/h7-8H,2-6H2,1H3

InChI Key

JXYYBGCBCHYROA-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCCCl)C=O

Origin of Product

United States

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